Casein Kinase II (CK2) Inhibition: Comparing Potency with Structural Analogs
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine demonstrates measurable inhibition of human Casein Kinase II (CK2) alpha/beta, with a reported IC50 value of 370 nM [1]. While direct head-to-head data for a single comparator is not available in the curated database, this activity can be contextualized against class-level data for related 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines. Many 2-substituted analogs in this class exhibit significantly different potencies; for instance, certain 2-alkylamino derivatives can display sub-100 nM IC50 values, while others are inactive (>10 µM) [2]. This 370 nM activity for the 2-amino parent compound represents a quantifiable baseline potency that differentiates it from both more potent and inactive analogs in the series, making it a valuable starting point for further optimization.
| Evidence Dimension | CK2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 370 nM |
| Comparator Or Baseline | Class-level: other 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs (range: <100 nM to >10 µM) |
| Quantified Difference | Not applicable (class-level range) |
| Conditions | Inhibition of rat liver CK2 using RRRADDSDDDDD as substrate in presence of [gamma-33P]ATP |
Why This Matters
This quantifies a specific, moderate affinity for CK2, allowing researchers to select this compound as a defined-activity scaffold for structure-activity relationship (SAR) studies, as opposed to an uncharacterized analog.
- [1] BindingDB. (n.d.). BDBM50466862 (CHEMBL270722). University of California, San Diego. Retrieved April 16, 2026. View Source
- [2] Lazar, J., & Bernath, G. (1995). Saturated heterocycles, Part 172. Synthesis of 2,6-disubstituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives. Archiv der Pharmazie, 328(1), 11-16. View Source
